2-Aminopentane

Descripción

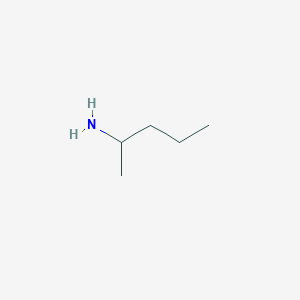

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870715 | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-28-7, 41444-43-3, 625-30-9 | |

| Record name | 2-Pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063493287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH0285API3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminopentane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (also known as pentan-2-amine). The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Standardized experimental protocols for its synthesis, purification, and characterization are provided to support researchers in its application. This guide is intended for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a primary aliphatic amine with the chemical formula C₅H₁₃N. It is a colorless to light-yellow liquid with a characteristic amine odor.[1] As a chiral compound, it exists as a racemic mixture of two enantiomers. This amine serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its nucleophilic nature and ability to form salts make it a useful intermediate in a variety of chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These values have been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Strong, ammonia-like | [2] |

| Molecular Formula | C₅H₁₃N | [2][3][4] |

| Molecular Weight | 87.16 g/mol | [2][5] |

| Boiling Point | 90.5-91.5 °C | [3][4] |

| Melting Point | -70 °C (estimate) | [3][6] |

| Density | 0.736 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.4020 | [3][4] |

| Flash Point | 35 °C (closed cup) | [5] |

| Vapor Pressure | 51.1 mmHg at 25 °C | [2] |

| Solubility | Soluble in water, ethanol, and ether | [1][2] |

Chemical Properties

Table 2 outlines the key chemical properties of this compound, which are characteristic of a primary aliphatic amine.

| Property | Value/Description | Reference(s) |

| pKa (Predicted) | 11.04 ± 0.35 | [2] |

| Basicity | Acts as a weak base, readily forming ammonium salts with acids. | [7] |

| Reactivity | Undergoes typical reactions of primary amines, such as acylation, alkylation, and oxidation. | [5][7] |

| Chemical Stability | Stable under normal conditions. Air sensitive. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Reductive Amination

Reductive amination of 2-pentanone is a common and efficient method for the synthesis of this compound.[8] The overall reaction is depicted below:

Experimental Protocol:

-

Reaction Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add 2-pentanone (1.0 mol), a suitable solvent such as methanol (200 mL), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, 1-2 mol%).

-

Ammonia Addition: Cool the autoclave in a dry ice/acetone bath and carefully introduce anhydrous ammonia (1.5 mol).

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for several hours (e.g., 8-12 hours), monitoring the reaction progress by GC analysis of aliquots.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude this compound is purified by fractional distillation to yield the pure product.

Logical Workflow for Synthesis and Purification:

References

- 1. CAS 63493-28-7: 2-Pentanamine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 625-30-9 [chemicalbook.com]

- 4. 63493-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy this compound | 625-30-9 [smolecule.com]

- 6. This compound CAS#: 625-30-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

Synthesis of 2-Aminopentane from 2-Nitropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of 2-nitropentane to the valuable amine, 2-aminopentane. This transformation is a fundamental process in organic synthesis, yielding a chiral amine that serves as a crucial building block in the development of pharmaceuticals and other complex molecules. This document details the most effective methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for laboratory application.

Core Reduction Methodologies

The conversion of a nitroalkane to a primary amine is a six-electron reduction. For a secondary nitroalkane such as 2-nitropentane, two principal methods have demonstrated high efficacy: catalytic hydrogenation and metal hydride reduction.

-

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is a widely used industrial process known for its high efficiency and atom economy. For aliphatic nitro compounds, Raney Nickel is a particularly effective catalyst.[1][2]

-

Metal Hydride Reduction: This approach utilizes powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective for the reduction of aliphatic nitro compounds to amines.[1] This method is often preferred in a laboratory setting due to its operational simplicity under standard pressure conditions.

Data Presentation: A Comparative Analysis

The selection of a synthetic route often depends on factors such as available equipment, scale, and desired purity. The following table summarizes the key quantitative parameters for the primary methods of this compound synthesis from 2-nitropentane.

| Method | Reagents | Typical Yield (%) | Typical Reaction Time (hours) | Purity of Crude Product | Key Considerations |

| Catalytic Hydrogenation | 2-Nitropentane, H₂, Raney Nickel, Ethanol | 85-95 | 4-12 | High | Requires specialized high-pressure hydrogenation equipment. The catalyst is pyrophoric and must be handled with care. |

| Metal Hydride Reduction | 2-Nitropentane, LiAlH₄, Anhydrous THF | 80-90 | 2-6 | Good to High | LiAlH₄ is highly reactive with water and protic solvents. Requires strictly anhydrous conditions. |

| Iron in Acidic Medium | 2-Nitropentane, Fe powder, HCl, Ethanol/Water | 75-85 | 6-16 | Moderate to Good | A cost-effective and safer alternative. The work-up can be more involved to remove iron salts. |

Mandatory Visualizations

To elucidate the process, the following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis.

Caption: General chemical equation for the reduction of 2-nitropentane.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the two primary methods of reducing 2-nitropentane.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This method involves the use of hydrogen gas and a nickel catalyst to reduce the nitro group.

Materials:

-

2-Nitropentane

-

Raney Nickel (50% slurry in water)

-

Ethanol (absolute)

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr hydrogenation apparatus)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (a pyrophoric material that must be handled with extreme care) with absolute ethanol to remove water. This is typically done by decanting the water and washing the catalyst with several portions of ethanol.

-

Reaction Setup: To the high-pressure autoclave, add the washed Raney Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen). Then, add a solution of 2-nitropentane in absolute ethanol. The typical substrate-to-catalyst ratio is 10:1 by weight.

-

Hydrogenation: Seal the autoclave and purge the system several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

-

Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Immediately quench the filter cake with a large volume of water.

-

Isolation: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude this compound can be further purified by distillation.

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 2-nitropentane using LiAlH₄ in an anhydrous ether solvent.

Materials:

-

2-Nitropentane

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon). Suspend LiAlH₄ in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve 2-nitropentane in anhydrous THF and add it to the dropping funnel. Add the 2-nitropentane solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up (Fieser Method): [3] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following with vigorous stirring:

-

'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 15 minutes. The resulting granular precipitate can be removed by filtration. Wash the precipitate thoroughly with diethyl ether.

-

Drying and Isolation: Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by distillation.

Conclusion

The synthesis of this compound from 2-nitropentane is a well-established transformation that can be achieved with high yields using either catalytic hydrogenation or metal hydride reduction. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale, and safety considerations. The protocols provided in this guide offer detailed procedures to facilitate the successful synthesis of this important amine intermediate. Careful attention to the handling of hazardous reagents such as Raney Nickel and LiAlH₄ is paramount for a safe and successful outcome.

References

Synthesis of 2-Aminopentane via Reduction of 2-Nitropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of 2-aminopentane through the reduction of 2-nitropentane. The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug development and fine chemical manufacturing. This document details experimental protocols for the most common and effective reduction methods, presents quantitative data for comparison, and illustrates the reaction workflows.

Core Reduction Methodologies

The reduction of the nitro group in aliphatic compounds like 2-nitropentane to a primary amine can be effectively achieved through several established methods. The choice of method often depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and safety considerations. The three principal methods discussed herein are:

-

Catalytic Hydrogenation: Utilizing catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen gas.

-

Metal-Acid Reduction: Employing a metal, typically iron powder, in an acidic medium like acetic or hydrochloric acid.

-

Hydride Reduction: Using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄).

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and reported yields for the reduction of secondary nitroalkanes to their corresponding amines, providing a comparative basis for method selection. It is important to note that optimal conditions for 2-nitropentane may require specific optimization.

| Reduction Method | Reagents & Catalyst | Typical Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂, Raney® Nickel | Ethanol, Methanol | 25 - 70 | 1 - 7 | 2 - 6 | 85 - 95+ |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Ethanol, Methanol, THF | 25 - 80 | 1 - 3 | 2 - 4 | 90 - 98+ |

| Metal-Acid Reduction | Fe powder, Acetic Acid (AcOH) | Ethanol/Water, Acetic Acid | 25 - 100 | 1 | 2 - 6 | 70 - 90 |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | 1 | 2 - 4 | 80 - 95 |

Experimental Protocols

Detailed methodologies for the key reduction techniques are provided below. These protocols are based on established procedures for the reduction of aliphatic nitro compounds and can be adapted for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Materials:

-

2-Nitropentane

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation vessel (e.g., Parr apparatus)

-

Diatomaceous earth (Celite®)

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add Raney® Nickel (typically 5-10% by weight of the substrate) as a slurry in ethanol.

-

Substrate Addition: Dissolve 2-nitropentane in ethanol and add the solution to the hydrogenation vessel.

-

Inerting the System: Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Introducing Hydrogen: Carefully introduce hydrogen gas to the desired pressure (e.g., 3-7 atm).

-

Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-70 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry in the presence of air. The filter cake should be kept wet and immediately quenched with water.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Protocol 2: Metal-Acid Reduction with Iron and Acetic Acid

The reduction of nitroalkanes using iron in an acidic medium is a classic and cost-effective method.[3][4]

Materials:

-

2-Nitropentane

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitropentane and a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).

-

Addition of Iron: To the stirred solution, add iron powder (typically 3-5 equivalents) portion-wise. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (or maintain at a desired temperature, e.g., 80-100 °C) with vigorous stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron residue. Wash the filter cake with ethanol.

-

Basification and Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. To the remaining aqueous solution, add a 2M NaOH solution until the pH is basic (pH > 10) to liberate the free amine. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound. Purification can be performed by distillation.

Protocol 3: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting aliphatic nitro compounds to amines.[3][5] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2-Nitropentane

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve 2-nitropentane in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C and carefully and sequentially add the following dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

-

Filtration and Isolation: Stir the resulting mixture for 15-30 minutes, then filter off the white precipitate and wash it thoroughly with diethyl ether or THF.

-

Drying and Concentration: Dry the combined filtrate over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Mandatory Visualizations

The following diagrams illustrate the overall workflow and the chemical transformation.

Caption: Workflow for the synthesis of this compound from 2-nitropentane.

Caption: Chemical transformation of 2-nitropentane to this compound.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

Industrial Production of 2-Aminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial production of 2-aminopentane (also known as sec-amylamine), a key intermediate in the pharmaceutical and fine chemical industries. The document details the primary synthesis route, reductive amination of 2-pentanone, and discusses alternative methods. It includes quantitative data on reaction parameters, yields, and purities, presented in clear tabular formats for comparative analysis. Detailed experimental protocols for laboratory and industrial-scale synthesis are provided, along with process flow diagrams and safety considerations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and application of this compound and related alkylamines.

Introduction

This compound is a primary aliphatic amine with a wide range of applications, serving as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, featuring a chiral center, makes it a valuable precursor for enantiomerically pure compounds. The growing demand for such compounds necessitates efficient and scalable industrial production methods for this compound. This guide focuses on the core aspects of its industrial synthesis, providing in-depth technical information for professionals in the field.

Synthesis Routes

The industrial production of this compound is predominantly achieved through the reductive amination of 2-pentanone. Other potential, though less common, industrial methods include the reduction of 2-nitropentane and the reaction of 2-chloropentane with ammonia.[2]

Reductive Amination of 2-Pentanone

Reductive amination is a versatile and widely used method for the synthesis of amines.[3] The reaction involves the conversion of a ketone or aldehyde to an amine via an intermediate imine.[3] For the synthesis of this compound, 2-pentanone is reacted with ammonia in the presence of a reducing agent.[4]

The overall reaction is as follows:

CH₃COCH₂CH₂CH₃ + NH₃ + H₂ → CH₃CH(NH₂)CH₂CH₂CH₃ + H₂O

This one-pot reaction is favored in industrial settings due to its efficiency and the avoidance of isolating the intermediate imine.[3]

Logical Relationship: Reductive Amination of 2-Pentanone

Caption: General scheme of this compound synthesis via reductive amination.

Quantitative Data and Process Parameters

The efficiency of the industrial production of this compound via reductive amination is highly dependent on the optimization of various process parameters. The following tables summarize typical and optimized conditions based on data for similar short-chain alkylamines.

Table 1: Process Parameters for Reductive Amination of 2-Pentanone

| Parameter | Conventional Process | Optimized Process | Reference |

| Catalyst | Raney Nickel | Palladium on Carbon (Pd/C) or Rhodium complexes | [4] |

| Temperature | 100 - 150 °C | 80 - 120 °C | [5] |

| Pressure (Hydrogen) | 50 - 100 bar | 10 - 50 bar | [6] |

| Ammonia to Ketone Molar Ratio | 5:1 to 10:1 | 3:1 to 5:1 | [7] |

| Solvent | Methanol or Ethanol | 2-Propanol or no solvent | [8] |

| Reaction Time | 6 - 12 hours | 2 - 6 hours | [9] |

| Yield | 70 - 85% | > 90% | [8] |

| Purity (crude) | 85 - 95% | > 95% | [1] |

Table 2: Comparison of Different Reducing Agents

| Reducing Agent | Advantages | Disadvantages | Typical Yield |

| H₂ with Metal Catalyst (e.g., Ni, Pd, Pt) | High atom economy, relatively low cost.[3] | Requires high pressure and temperature, potential for side reactions. | 70 - 95% |

| Sodium borohydride (NaBH₄) | Milder reaction conditions.[10] | Lower atom economy, higher cost. | 60 - 80% |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for imine reduction in the presence of ketones.[10] | Toxicity of cyanide byproducts. | 80 - 95% |

Experimental Protocols

Laboratory Scale Synthesis of this compound

Objective: To synthesize this compound via reductive amination of 2-pentanone using a Parr hydrogenator.

Materials:

-

2-Pentanone (1 mole, 86.13 g)

-

Methanol (500 mL)

-

Ammonia (7N solution in Methanol, 1.5 moles)

-

Raney Nickel (5% w/w of 2-pentanone, approx. 4.3 g, slurry washed with methanol)

-

Parr Hydrogenator

Procedure:

-

In the stainless-steel vessel of a Parr hydrogenator, add 2-pentanone and methanol.

-

Carefully add the Raney Nickel slurry.

-

Seal the reactor and purge with nitrogen gas three times to remove air.

-

Introduce the methanolic ammonia solution.

-

Pressurize the reactor with hydrogen to 50 bar.

-

Heat the reactor to 120 °C while stirring at 1000 rpm.

-

Maintain these conditions for 8 hours, monitoring the pressure drop to assess hydrogen consumption.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains this compound, which can be purified by distillation.

Industrial Scale Production Workflow

The industrial production of this compound is typically carried out in a continuous or semi-continuous process to maximize throughput and efficiency.

Experimental Workflow: Industrial Production of this compound

Caption: Industrial process flow for this compound production.

Purification

The crude product from the reductive amination reaction contains unreacted starting materials, byproducts, and the solvent. The primary method for purification at an industrial scale is fractional distillation.

Distillation Process:

-

Ammonia and Light Ends Removal: The crude reaction mixture is first fed into a distillation column to remove unreacted ammonia and other low-boiling point impurities. The recovered ammonia is typically recycled back to the reactor.

-

Product Isolation: The bottoms from the first column are then fed into a second distillation column. This compound is collected as the overhead product at its boiling point (approx. 90-92 °C).

-

Heavy Ends Removal: High-boiling impurities and any oligomeric byproducts remain in the bottom of the second column and are periodically removed.

Quality Control

To ensure the final product meets the required specifications for pharmaceutical and other high-purity applications, rigorous quality control is essential.

Table 3: Quality Control Parameters for Industrial Grade this compound

| Parameter | Specification | Test Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Specific Gravity (20/20 °C) | 0.745 - 0.755 | Densitometer |

| Refractive Index (20 °C) | 1.410 - 1.412 | Refractometer |

| Related Substances | Individual impurity ≤ 0.2% | Gas Chromatography (GC) |

Safety Considerations

The industrial production of this compound involves handling hazardous materials under high pressure and temperature. A comprehensive safety plan is mandatory.

-

Flammability: this compound and the solvents used are flammable. The plant must be designed with appropriate ventilation, explosion-proof equipment, and fire suppression systems.

-

Toxicity and Corrosivity: Amines can be corrosive and toxic. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[8]

-

High Pressure: The reaction is conducted at high pressure, requiring robust reactor design and regular inspection to prevent leaks or ruptures.

-

Ammonia Handling: Ammonia is a toxic and corrosive gas. Specialized storage and handling procedures are required.

Conclusion

The industrial production of this compound is a well-established process, with reductive amination of 2-pentanone being the most economically viable route. Optimization of reaction conditions, including catalyst selection, temperature, and pressure, is crucial for achieving high yields and purity. Efficient purification through fractional distillation and stringent quality control are necessary to meet the demands of the pharmaceutical and fine chemical industries. Adherence to strict safety protocols is paramount throughout the manufacturing process. This guide provides a foundational understanding for professionals involved in the synthesis and utilization of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 625-30-9 [smolecule.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. SEC-BUTYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 7. US6576796B1 - Process for the preparation of alkylamines - Google Patents [patents.google.com]

- 8. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 9. CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Aminopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-aminopentane, a compound of interest in various chemical and pharmaceutical applications. This document details the isomeric landscape of the C5H13N molecular formula, presents key physicochemical properties for comparative analysis, and outlines relevant experimental methodologies for isomer separation and synthesis.

Introduction to the Isomers of Aminopentane

Aminopentanes, with the molecular formula C5H13N, represent a diverse group of aliphatic amines. Their structural and stereochemical variations give rise to a range of physical and chemical properties, influencing their reactivity, biological activity, and potential applications. A thorough understanding of these isomeric forms is crucial for researchers in organic synthesis, medicinal chemistry, and materials science.

The isomers of C5H13N can be broadly categorized into structural isomers and stereoisomers. Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. These can be further classified based on the substitution of the amino group as primary, secondary, or tertiary amines. Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In the context of this compound, the presence of a chiral center gives rise to enantiomers.

Structural Isomers of C5H13N

There are a total of 17 structural isomers for the molecular formula C5H13N. These are categorized as eight primary amines, six secondary amines, and three tertiary amines.

Primary Amines (R-NH₂)

Primary amines are characterized by an amino group attached to a single alkyl substituent. The eight primary amine isomers of C5H13N are:

-

Pentan-1-amine

-

Pentan-2-amine

-

Pentan-3-amine

-

2-Methylbutan-1-amine

-

3-Methylbutan-1-amine

-

2,2-Dimethylpropan-1-amine

-

2-Methylbutan-2-amine

-

3-Methylbutan-2-amine

Secondary Amines (R₂-NH)

Secondary amines have two alkyl groups attached to the nitrogen atom. The six secondary amine isomers of C5H13N are:

-

N-Methylbutan-1-amine

-

N-Methylbutan-2-amine

-

N-Methyl-2-methylpropan-1-amine

-

N-Ethylpropan-1-amine

-

N-Ethylpropan-2-amine

-

N-Methyl-2-methylpropan-2-amine

Tertiary Amines (R₃-N)

Tertiary amines are characterized by three alkyl groups bonded to the nitrogen atom. The three tertiary amine isomers of C5H13N are:

-

N,N-Dimethylpropan-1-amine

-

N-Ethyl-N-methylethanamine

-

N,N-Dimethylpropan-2-amine

Stereoisomers of this compound

This compound possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, an amino group, a methyl group, and a propyl group. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-aminopentane and (S)-2-aminopentane.

Enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they exhibit different interactions with plane-polarized light (optical activity) and with other chiral molecules, which is of significant importance in pharmacology and biochemistry.

Quantitative Data of Aminopentane Isomers

The following table summarizes the available quantitative data for the structural isomers of C5H13N, facilitating a comparative analysis of their physical properties.

| IUPAC Name | Isomer Type | Boiling Point (°C) | Density (g/mL) |

| Primary Amines | |||

| Pentan-1-amine | Primary | 104 | 0.752 |

| Pentan-2-amine | Primary | 92 | 0.736 |

| Pentan-3-amine | Primary | 89-91 | 0.748 |

| 2-Methylbutan-1-amine | Primary | 94-97 | 0.738 |

| 3-Methylbutan-1-amine | Primary | 95-97 | 0.751 |

| 2,2-Dimethylpropan-1-amine | Primary | 81-83 | 0.745 |

| 2-Methylbutan-2-amine | Primary | 78 | 0.731 |

| 3-Methylbutan-2-amine | Primary | 65.5 | 0.716 |

| Secondary Amines | |||

| N-Methylbutan-1-amine | Secondary | 93-95 | 0.737 |

| N-Methylbutan-2-amine | Secondary | 78.5 | 0.724 |

| N-Methyl-2-methylpropan-1-amine | Secondary | 82-84 | 0.728 |

| N-Ethylpropan-1-amine | Secondary | 80-85 | 0.72 |

| N-Ethylpropan-2-amine | Secondary | 70 | 0.72 |

| N-Methyl-2-methylpropan-2-amine | Secondary | 69 | 0.73 |

| Tertiary Amines | |||

| N,N-Dimethylpropan-1-amine | Tertiary | 74-76 | 0.709 |

| N-Ethyl-N-methylethanamine | Tertiary | 63-65 | 0.72 |

| N,N-Dimethylpropan-2-amine | Tertiary | 65.5 | 0.715 |

Experimental Protocols

Chiral Separation of this compound Enantiomers

The resolution of the enantiomers of this compound is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of chiral amines.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

-

Additive Inclusion: To improve peak shape and resolution, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase. This helps to minimize interactions between the basic amine and any acidic sites on the stationary phase.

-

Sample Preparation: A dilute solution of the racemic this compound mixture is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Ambient or controlled for reproducibility.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for aliphatic amines.

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Stereoselective Synthesis of this compound

A common method for the stereoselective synthesis of one enantiomer of this compound is through the use of a chiral auxiliary or a chiral catalyst in a reductive amination reaction.

Methodology:

-

Starting Material: The synthesis typically begins with a prochiral ketone, such as pentan-2-one.

-

Chiral Auxiliary Approach:

-

The ketone is first reacted with a chiral amine (the chiral auxiliary) to form a chiral imine or enamine.

-

This intermediate is then reduced with a standard reducing agent (e.g., sodium borohydride or hydrogen gas with a catalyst). The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the molecule, leading to the preferential formation of one stereoisomer of the desired amine.

-

The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched this compound.

-

-

Asymmetric Catalysis Approach:

-

Pentan-2-one is reacted with an ammonia source in the presence of a chiral catalyst.

-

The catalyst, often a transition metal complex with a chiral ligand, facilitates the stereoselective reduction of the in-situ formed imine.

-

This method directly produces the chiral amine without the need for the attachment and removal of a chiral auxiliary.

-

-

Purification and Analysis: The product is purified using standard techniques such as distillation or chromatography. The enantiomeric excess (e.e.) of the product is determined using chiral HPLC or by forming a diastereomeric salt with a chiral acid and analyzing the mixture by NMR spectroscopy.

Visualizations

Spectroscopic Analysis of 2-Aminopentane: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-aminopentane (C₅H₁₃N), a primary aliphatic amine. It details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of how these analytical techniques are employed for the structural elucidation and characterization of small organic molecules. Included are tabulated spectral data, detailed experimental protocols, and a workflow diagram illustrating the integrated analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by five distinct signals corresponding to the different proton environments in the molecule, plus a signal for the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom, which causes a downfield shift for protons on the α-carbon (C2).

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (-CH₃) | ~ 0.92 | Triplet | 3H |

| H-2 (-CH(NH₂)-) | ~ 2.88 | Sextet / Multiplet | 1H |

| H-3, H-4 (-CH₂CH₂-) | ~ 1.24 - 1.36 | Multiplet | 4H |

| H-5 (CH(NH₂)-CH₃) | ~ 1.05 | Doublet | 3H |

| -NH₂ | Variable (e.g., ~1.1-1.5) | Broad Singlet | 2H |

Note: The chemical shift of the -NH₂ protons is highly variable and depends on solvent, concentration, and temperature. The signal may also be absent if deuterium exchange occurs (e.g., with D₂O). Data is compiled from representative values.[1][2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, confirming the presence of five chemically non-equivalent carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₃) | ~ 14.2 |

| C-2 (-CH(NH₂)-) | ~ 48.5 |

| C-3 (-CH₂-) | ~ 39.0 |

| C-4 (-CH₂-) | ~ 20.1 |

| C-5 (CH(NH₂)-CH₃) | ~ 23.5 |

Note: These are predicted chemical shifts based on standard values for aliphatic amines and alkanes.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds to allow for full relaxation of protons.

-

Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 - 4096 scans, required due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential window function and perform Fourier transformation.

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a polynomial baseline correction for a flat baseline.

-

Integrate the ¹H NMR signals and calibrate the chemical shifts relative to the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a primary amine and an alkane backbone.

Spectral Interpretation

The key diagnostic absorptions for this compound are the N-H stretches of the primary amine group, which appear as a characteristic doublet.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 2850 - 2960 | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) | Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1450 - 1470 | C-H Bend (Scissoring/Asymmetric) | Alkane (-CH₂, -CH₃) | Medium |

| 1370 - 1380 | C-H Bend (Symmetric) | Alkane (-CH₃) | Medium |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| 665 - 910 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

Data compiled from NIST Gas-Phase IR Spectrum and general IR correlation tables.[2][4][5]

Experimental Protocol for IR Spectroscopy

The spectrum can be obtained using several methods, with Attenuated Total Reflectance (ATR) being the most common for liquids.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 - 32 scans are typically co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Fragmentation Analysis

Under Electron Ionization (EI), this compound undergoes characteristic fragmentation. The molecular weight of 87.16 g/mol is consistent with the "Nitrogen Rule," which states that a molecule with an odd nominal molecular mass must contain an odd number of nitrogen atoms.[6] The most significant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

-

Molecular Ion (M⁺•): The parent molecule loses an electron to form the molecular ion at a mass-to-charge ratio (m/z) of 87.

-

Base Peak (α-cleavage): The most favorable fragmentation is the loss of the propyl radical (•CH₂CH₂CH₃) to form the stable iminium cation [CH₃CH=NH₂]⁺ at m/z 44 .[1][7] This is the most abundant ion and is therefore the base peak.

-

Other Fragments: Loss of the methyl radical (•CH₃) via α-cleavage on the other side results in a fragment at m/z 72 .

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 87 | [C₅H₁₃N]⁺• (Molecular Ion) | Low |

| 72 | [C₄H₁₀N]⁺ | ~ 5% |

| 44 | [C₂H₆N]⁺ | 100% (Base Peak) |

| 30 | [CH₄N]⁺ | ~ 11% |

Data compiled from NIST and other spectral databases.[1][7]

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization.

-

Sample Introduction (GC):

-

Inject a dilute solution of this compound (e.g., in dichloromethane) into the GC inlet.

-

The compound is vaporized and separated from the solvent on a capillary column (e.g., a nonpolar DB-5 column).

-

-

Ionization (EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in combining the information from multiple techniques to build a complete and verified picture of the molecular structure. Each method provides a unique piece of the puzzle, and together they confirm the identity of this compound.

Caption: Structural elucidation workflow for this compound.

References

- 1. This compound(625-30-9) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 2-Pentanamine [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Pentanamine | C5H13N | CID 12246 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Aminopentane: A Versatile Chiral Building Block in Asymmetric Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with defined stereochemistry. Among these, 2-aminopentane has emerged as a versatile and valuable chiral synthon. Its simple aliphatic structure, coupled with a stereogenic center at the C-2 position, makes it an attractive component for the synthesis of chiral auxiliaries, ligands, and as a resolving agent. This technical guide provides a comprehensive overview of this compound's role as a chiral building block, detailing its synthesis, applications in asymmetric transformations, and its utility in the preparation of biologically active molecules.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (R)- and (S)-2-aminopentane is a critical first step for its application in asymmetric synthesis. Two primary strategies are employed: the resolution of a racemic mixture and the stereoselective synthesis from a prochiral precursor or a chiral starting material.

Reductive Amination of 2-Pentanone (Racemic Synthesis)

A straightforward method to produce racemic this compound is through the reductive amination of 2-pentanone. This common and efficient reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Pentanone with Sodium Borohydride

-

Reaction Setup: To a solution of 2-pentanone (1.0 eq) and ammonium acetate (3.0 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield racemic this compound. Further purification can be achieved by distillation.

This method provides a baseline for the synthesis of this compound, yielding a racemic mixture that can then be subjected to resolution.

Enantioselective Synthesis of (R)-2-Aminopentane

A reliable method for obtaining enantiomerically pure this compound is through the nucleophilic substitution of a chiral precursor. For instance, (R)-2-aminopentane can be synthesized from (S)-2-bromopentane, proceeding via an S(_N)2 mechanism with inversion of configuration.

Experimental Protocol: Synthesis of (R)-2-Aminopentane from (S)-2-Bromopentane [1]

-

Materials and Reagents:

-

(S)-2-Bromopentane

-

28% Aqueous ammonia

-

Diethyl ether

-

-

Procedure:

-

In a pressure vessel, combine (S)-2-bromopentane (15.1 g, 0.1 mol) and 50 mL of 28% aqueous ammonia.

-

Seal the vessel and heat the mixture at 60 °C for 12 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the vessel.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to yield (R)-2-aminopentane.

-

This protocol provides a direct route to the (R)-enantiomer with high enantiomeric purity. A similar strategy can be employed to synthesize (S)-2-aminopentane from (R)-2-bromopentane.

This compound as a Chiral Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a prochiral substrate to direct a stereoselective transformation. While specific documented examples detailing the use of this compound as a chiral auxiliary with extensive quantitative data are not abundant in readily available literature, the principles of its application can be extrapolated from the well-established chemistry of other chiral amines. The general workflow involves the formation of an amide bond between the chiral amine and a carboxylic acid derivative, followed by a diastereoselective reaction on the α-carbon of the carbonyl group.

Diastereoselective Alkylation

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. An N-acyl derivative of this compound can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to the preferential formation of one diastereomer.

General Workflow for Diastereoselective Alkylation:

Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.

Quantitative Data for Diastereoselective Alkylation (Hypothetical)

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | Benzyl bromide | LDA | THF | -78 | >90 | >95 |

| 2 | Methyl iodide | LHMDS | THF | -78 | >90 | >93 |

| 3 | Allyl bromide | NaHMDS | THF | -78 | >85 | >96 |

This compound in the Synthesis of Chiral Ligands

Chiral amines are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, are a prominent class of ligands. A chiral Schiff base ligand derived from this compound can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

General Synthesis of a Chiral Schiff Base Ligand:

Caption: Synthesis of a chiral Schiff base ligand from this compound.

These chiral ligands can be used in a variety of asymmetric transformations, including reductions, additions, and cyclizations. The steric and electronic properties of the 2-pentyl group can influence the enantioselectivity of the catalyzed reaction.

Application in Pharmaceutical Synthesis: The Case of NK1 Receptor Antagonists

While a direct, documented industrial synthesis of a specific complex drug like the NK1 receptor antagonist L-733,060 utilizing this compound as a starting material is not readily found in the literature, the core chiral piperidine structure of such drugs highlights the importance of chiral amine building blocks. The synthesis of L-733,060 often starts from chiral precursors like L-phenylglycine. However, the principles of asymmetric synthesis employing chiral amines are central to accessing such complex chiral molecules.

Neurokinin 1 (NK1) Receptor Signaling Pathway

The neurokinin 1 (NK1) receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. Its signaling cascade is implicated in various physiological processes, including pain transmission and inflammation. Antagonists of the NK1 receptor, such as L-733,060, block this signaling and have therapeutic potential.

Caption: Simplified signaling pathway of the Neurokinin 1 (NK1) receptor.

Conclusion

This compound serves as a valuable and versatile chiral building block in organic synthesis. Its ready availability in both enantiomeric forms, either through resolution or stereoselective synthesis, makes it an attractive starting material for a range of asymmetric transformations. While its application as a chiral auxiliary and in the synthesis of chiral ligands demonstrates its potential, further research and documentation of its performance in specific, complex synthetic routes would be beneficial for its broader adoption in industrial applications. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.

References

Structural Elucidation of C₅H₁₃N: A Technical Guide for Researchers

Abstract

The molecular formula C₅H₁₃N represents seventeen structural isomers, encompassing primary, secondary, and tertiary amines. The unambiguous identification of a specific isomer is a critical task in various fields, including drug discovery and chemical research, as structural variations lead to distinct physical, chemical, and biological properties. This technical guide provides a comprehensive framework for the structural elucidation of C₅H₁₃N isomers. It outlines a systematic approach employing a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document details the experimental protocols for these techniques and presents the expected quantitative data for each class of amine in structured tables. Furthermore, logical workflows for isomer differentiation are visualized using Graphviz diagrams, offering a clear decision-making pathway for researchers.

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical analysis. For a given molecular formula, multiple constitutional isomers can exist, each with a unique arrangement of atoms and, consequently, unique properties. The aliphatic amine C₅H₁₃N is a pertinent example, with its seventeen structural isomers presenting a common challenge in chemical identification. These isomers are categorized into three classes based on the number of alkyl groups attached to the nitrogen atom: primary (R-NH₂), secondary (R₂-NH), and tertiary (R₃-N).

This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for distinguishing between these isomers. By following the protocols and utilizing the data presented herein, researchers can confidently identify the specific C₅H₁₃N isomer in their samples.

Isomers of C₅H₁₃N

There are a total of 17 structural isomers for the molecular formula C₅H₁₃N. These are classified as follows: 8 primary amines, 6 secondary amines, and 3 tertiary amines.

Primary Amines (C₅H₁₁-NH₂)

-

Pentan-1-amine

-

Pentan-2-amine

-

Pentan-3-amine

-

2-Methylbutan-1-amine

-

3-Methylbutan-1-amine

-

2-Methylbutan-2-amine

-

2,2-Dimethylpropan-1-amine

-

3-Methylbutan-2-amine

Secondary Amines (R-NH-R')

-

N-Methylbutan-1-amine

-

N-Methylbutan-2-amine

-

N-Ethylpropan-1-amine

-

N-Ethylpropan-2-amine

-

N-Methyl-2-methylpropan-1-amine

-

N-Methyl-2-methylpropan-2-amine

Tertiary Amines (R-N(R')R'')

-

N,N-Dimethylpropan-1-amine

-

N,N-Dimethylpropan-2-amine

-

N-Ethyl-N-methylethanamine

Spectroscopic Data for Structural Elucidation

The following tables summarize the expected quantitative data from key spectroscopic techniques for the different classes of C₅H₁₃N isomers.

Infrared (IR) Spectroscopy

| Amine Class | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |

| Primary | Two bands: ~3370 (asymmetric) and ~3290 (symmetric) | ~1650-1580 | ~1250-1020 |

| Secondary | One band: ~3350-3310 | Weak or absent | ~1250-1020 |

| Tertiary | Absent | Absent | ~1250-1020 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Amine Class | N-H Protons (δ, ppm) | Protons on α-Carbon (δ, ppm) | Key Features |

| Primary | Broad singlet, ~1.0-2.0 (2H) | ~2.5-3.0 | Signal disappears upon D₂O exchange. |

| Secondary | Broad singlet, ~0.5-1.5 (1H) | ~2.2-2.8 | Signal disappears upon D₂O exchange. |

| Tertiary | Absent | ~2.0-2.5 | Absence of an N-H proton signal. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Amine Class | α-Carbon (δ, ppm) | β-Carbon (δ, ppm) |

| Primary | ~40-50 | ~30-40 |

| Secondary | ~45-55 | ~25-35 |

| Tertiary | ~50-60 | ~20-30 |

Mass Spectrometry (MS)

| Amine Class | Molecular Ion (M⁺) | Key Fragmentation Pathway | Common Fragment Ions (m/z) |

| Primary | Odd m/z (Nitrogen Rule) | α-cleavage | [CH₂NH₂]⁺ = 30 (for terminal amines) |

| Secondary | Odd m/z (Nitrogen Rule) | α-cleavage (loss of largest alkyl group) | Varies based on structure |

| Tertiary | Odd m/z (Nitrogen Rule) | α-cleavage (loss of largest alkyl group) | Varies based on structure |

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For liquid amine samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Place one drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Collect a background spectrum of the clean, empty salt plates.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key functional group frequencies as outlined in Table 3.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup (¹H NMR):

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

-

Data Acquisition (¹H NMR):

-

Acquire the free induction decay (FID) by co-adding a suitable number of scans (typically 8-16).

-

For N-H proton identification, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

-

-

Data Processing (¹H NMR):

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

Instrument Setup and Data Acquisition/Processing (¹³C NMR):

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire the FID over a larger number of scans (typically 64 or more) due to the lower natural abundance and sensitivity of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak or TMS.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For volatile liquid amines, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

Introduce a small amount of the sample into the ion source of the mass spectrometer.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron, forming a molecular ion (M⁺) and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion at a specific m/z value.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, such as α-cleavage. Apply the Nitrogen Rule (an odd molecular weight indicates the presence of an odd number of nitrogen atoms).

-

Logical Workflows for Isomer Elucidation

The following diagrams illustrate the logical decision-making process for identifying the class of a C₅H₁₃N isomer and subsequently narrowing down the possibilities within each class.

Figure 1: Initial classification of the C₅H₁₃N isomer using IR spectroscopy.

Figure 2: Workflow for the elucidation of primary amine isomers.

Figure 3: Differentiating and elucidating secondary and tertiary amine isomers.

Conclusion

The structural elucidation of the seventeen C₅H₁₃N isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. This guide has provided a comprehensive overview of the necessary experimental protocols, expected data, and logical workflows to confidently identify a specific isomer. By first classifying the amine as primary, secondary, or tertiary using IR spectroscopy, the number of possibilities is significantly reduced. Subsequent detailed analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data allows for the definitive assignment of the molecular structure. The data and methodologies presented herein serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and related disciplines.

Methodological & Application

Chiral Resolution of Racemic Carboxylic Acids Using 2-Aminopentane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological properties. One of the most established and scalable methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.